molecular formula C13H15N5OS B15002162 N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B15002162
M. Wt: 289.36 g/mol
InChI Key: AFHYOIVYZCRMOG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound. It features a pyrrole ring substituted with cyano and methyl groups, an imidazole ring, and a thioether linkage to an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

    Introduction of Substituents: The cyano and methyl groups can be introduced via electrophilic substitution reactions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized separately and then linked to the pyrrole ring through a thioether bond.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the pyrrole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.

    N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the pyrrole and imidazole rings, along with the specific substituents, gives N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H15N5OS/c1-8-9(2)16-12(10(8)6-14)17-11(19)7-20-13-15-4-5-18(13)3/h4-5,16H,7H2,1-3H3,(H,17,19)

InChI Key

AFHYOIVYZCRMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC=CN2C)C

Origin of Product

United States

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